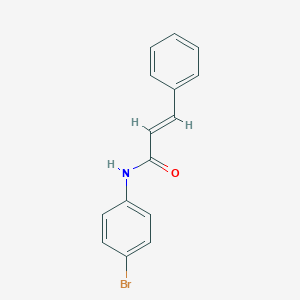

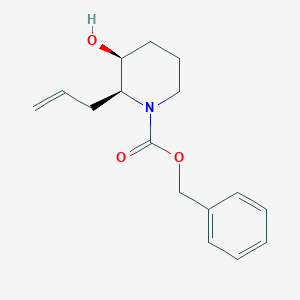

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Piperidine derivatives, including compounds similar to "(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate," are important in various chemical and pharmaceutical applications due to their versatile biological activities and potential as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions, including Claisen rearrangement, reductive amination, and asymmetric synthesis approaches. For example, asymmetric syntheses have been described for piperidinecarboxylic acid derivatives, utilizing starting materials such as L-aspartic acid and employing techniques like tribenzylation and hydroboration (Xue et al., 2002).

Molecular Structure Analysis

The molecular and crystal structures of various piperidine derivatives have been elucidated using techniques like X-ray diffraction analysis. These studies reveal details about the conformation, hydrogen bonding, and packing in crystals of hydroxy derivatives of hydropyridine, showcasing the conformational flexibility and extended network of hydrogen bonds these molecules can form (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Piperidine derivatives participate in a wide range of chemical reactions, including oxidative decarboxylation, iodination, and reactions forming bicyclic systems. These reactions enable the introduction of various functional groups and the modification of the molecular structure for desired properties and activities (Boto et al., 2001).

科学的研究の応用

Chemistry and Synthesis Applications

- The detailed study of ohmefentanyl stereoisomers , which share structural similarities with (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate, elucidates the importance of stereochemistry in the biological activity of compounds. These studies contribute to understanding how slight changes in molecular configuration can significantly impact the interaction with biological targets (Brine et al., 1997).

- Research on metalloporphyrin-catalyzed C-H bond functionalization reflects the compound's potential in organic synthesis, particularly in the hydroxylation, amination, and carbenoid insertion into C-H bonds. Such reactions are pivotal for modifying complex molecules, highlighting the compound's relevance in synthetic chemistry (Che et al., 2011).

Environmental and Analytical Chemistry

- Investigations into the nucleophilic aromatic substitution of the nitro-group using piperidine derivatives underscore the compound's utility in exploring reaction mechanisms. This research aids in understanding how certain functional groups interact under various conditions, which is crucial for developing new synthetic pathways and for environmental remediation processes (Pietra & Vitali, 1972).

Supramolecular and Material Chemistry

- The study of benzene-1,3,5-tricarboxamide derivatives illustrates the utility of structured molecules similar to (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate in forming supramolecular assemblies. These assemblies have potential applications ranging from the development of new materials to nanotechnology (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Organic Reactions

- Transition-metal catalyzed hydroxycarbonylation reactions in aqueous-organic two-phase systems demonstrate how derivatives of (2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate could be involved in catalytic processes, enhancing the efficiency and selectivity of synthetic organic reactions (Bertoux et al., 1999).

将来の方向性

特性

IUPAC Name |

benzyl (2S,3S)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14-15,18H,1,6-7,10-12H2/t14-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIGRANCXYGHPY-GJZGRUSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1C(CCCN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1[C@H](CCCN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442539 |

Source

|

| Record name | Benzyl (2S,3S)-3-hydroxy-2-(prop-2-en-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S*,3S*)-Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate | |

CAS RN |

244056-94-8 |

Source

|

| Record name | Benzyl (2S,3S)-3-hydroxy-2-(prop-2-en-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。